

Cefditoren-13C,d3 certificate of analysis explained

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cefditoren-13C,d3

Cat. No.: B12395930

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An In-depth Technical Guide to the Certificate of Analysis for **Cefditoren-13C,d3**

Introduction

Cefditoren-13C,d3 is a stable isotope-labeled version of Cefditoren, a third-generation cephalosporin antibiotic.[1] Stable isotope-labeled compounds are critical tools in pharmaceutical research, particularly in pharmacokinetic and bioequivalence studies.[2]

Cefditoren-13C,d3 serves as an ideal internal standard for quantitative analysis by mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] Its physical and chemical properties are nearly identical to the unlabeled parent drug, allowing it to co-elute during chromatographic separation and correct for variations in sample preparation and instrument response.[2]

This technical guide provides a detailed explanation of the Certificate of Analysis (CoA) for **Cefditoren-13C,d3**, aimed at researchers, scientists, and drug development professionals. A CoA is a document that confirms a product meets its predetermined specifications, ensuring its identity, purity, and quality. Understanding the data and the underlying experimental methods presented in a CoA is crucial for ensuring the accuracy and reliability of experimental results.

Chemical Identity and Structure

Cefditoren-13C,d3 is structurally identical to Cefditoren, with the exception of isotopic labels at a specific position. The labeling involves one Carbon-13 atom and three Deuterium atoms on

the methoxyimino group. This dual labeling provides a distinct mass signature for clear differentiation from the unlabeled compound in mass spectrometry.

Caption: Chemical structure of Cefditoren with the ¹³C and d3 labels highlighted in red.

Quantitative Data from the Certificate of Analysis

The CoA provides critical quantitative data that certifies the quality of the **Cefditoren-¹³C,d3** standard. This information is summarized below.

Table 1: General Properties and Identification

Parameter	Specification
Chemical Name	(6R,7R)-7-[[[(2Z)-((2-Amino-4-thiazolyl)methoxyimino- ¹³ CD ₃)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Molecular Formula	C ₁₈ ¹³ CH ₁₅ D ₃ N ₆ O ₅ S ₃
Molecular Weight	510.59 g/mol
CAS Number	104145-95-1 (Unlabeled)

| Appearance | Typically a solid (e.g., White to Off-White Powder) |

Table 2: Purity and Isotopic Enrichment Specifications

Analysis	Method	Specification
Chemical Purity	HPLC	≥ 95%
Isotopic Enrichment (¹³ C)	Mass Spectrometry	≥ 99%
Isotopic Enrichment (² H/D)	Mass Spectrometry	≥ 98%

| Identity Confirmation | ^1H -NMR, Mass Spectrometry | Conforms to structure |

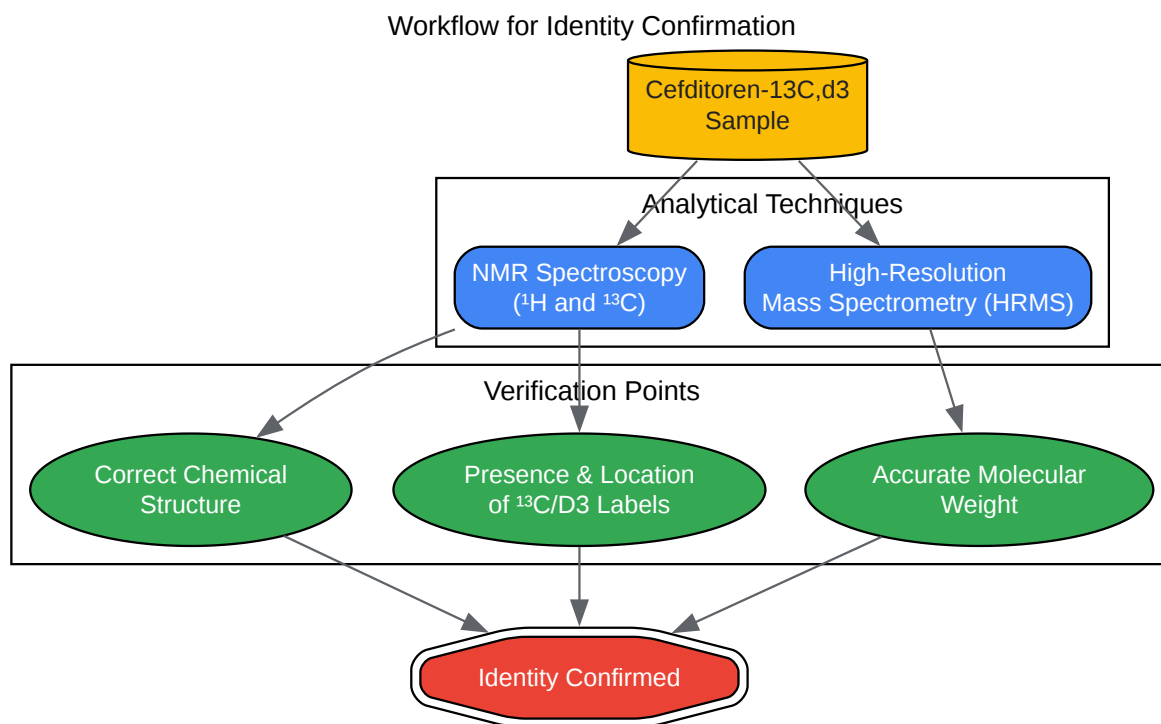
Experimental Protocols

The specifications listed in the CoA are verified through rigorous analytical testing. The methodologies for these key experiments are detailed below.

Identity Confirmation: NMR and Mass Spectrometry

Identity is confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to verify the chemical structure and the presence of isotopic labels.

- ^1H -NMR Spectroscopy: This technique confirms the overall proton structure of the molecule. The spectrum is compared against a reference standard of unlabeled Cefditoren to ensure structural integrity. The absence or significant reduction of the signal corresponding to the methoxy protons confirms successful deuteration.
- ^{13}C -NMR Spectroscopy: This method verifies the carbon skeleton. A key indicator is the enhanced signal at the position of the ^{13}C label in the methoxyimino group, confirming its location.
- High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecule. The observed mass must match the calculated mass of the labeled compound ($\text{C}_{18}^{13}\text{CH}_{15}\text{D}_3\text{N}_6\text{O}_5\text{S}_3$), confirming the correct elemental composition and the presence of all intended isotopes.



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Caption: Workflow diagram illustrating the identity confirmation process for **Cefditoren-13C,d3**.

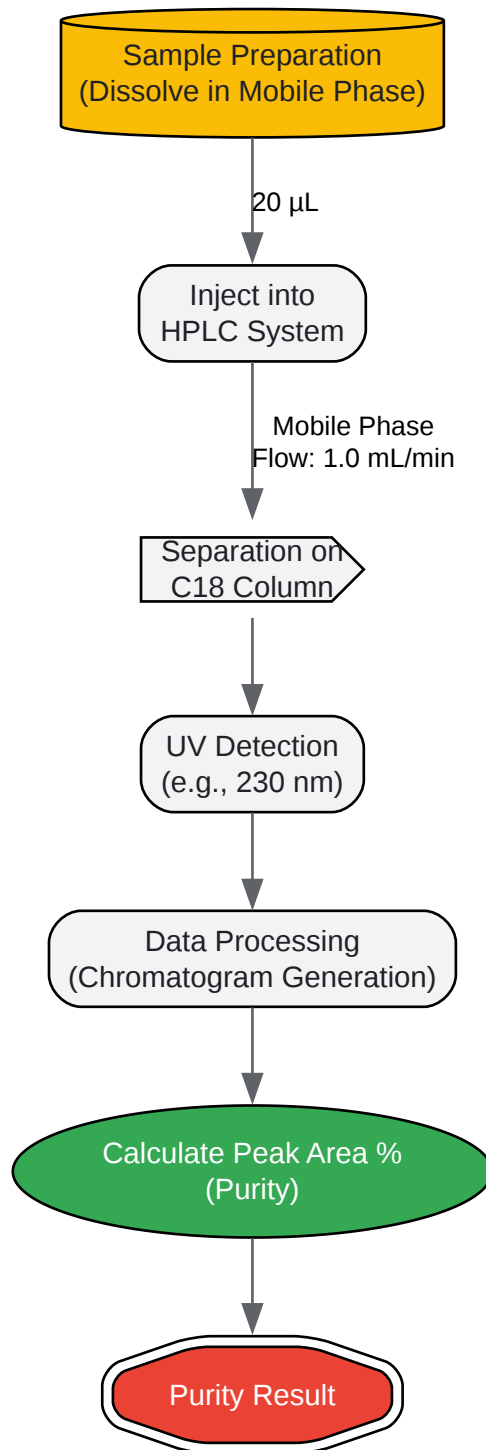
Chemical Purity Determination: HPLC

The chemical purity of **Cefditoren-13C,d3** is determined using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique separates the main compound from any impurities. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

- Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. It passes through a column (the stationary phase) packed with a nonpolar material (e.g., C18). A polar mobile phase is pumped through the column, and separation occurs based on the differential partitioning of the compound and its impurities between the two phases.
- Detailed Methodology (Representative Protocol):

- Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a phosphate buffer (pH 3.0) and acetonitrile/methanol (e.g., 50:25:25 v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 230 nm.
- Injection Volume: 20 μ L.
- Quantification: The area of the **Cefditoren-13C,d3** peak is integrated and expressed as a percentage of the total peak area to determine purity.

Workflow for HPLC Purity Analysis



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Caption: Workflow diagram for the determination of chemical purity via RP-HPLC.

Conclusion

The Certificate of Analysis for **Cefditoren-13C,d3** is a comprehensive document that guarantees its suitability as an internal standard for high-stakes analytical applications. By providing validated data on identity, chemical purity, and isotopic enrichment, the CoA gives researchers confidence in the quality of their standard. A thorough understanding of the analytical techniques used, such as NMR, MS, and HPLC, allows scientists to critically evaluate this data and ensure the integrity and reproducibility of their research findings.

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- To cite this document: BenchChem. [Cefditoren-13C,d3 certificate of analysis explained]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395930#cefditoren-13c-d3-certificate-of-analysis-explained]

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